bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine
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Overview
Description
bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine is a complex organic compound with the molecular formula C24H29N3O4S2 and a molecular weight of 487.644 g/mol . This compound is known for its unique structure, which includes sulfonamide and amine functional groups, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the ethyl-propan-2-ylamino group: The intermediate is then reacted with 2-(2-aminoethyl)propan-2-amine under controlled conditions to introduce the ethyl-propan-2-ylamino group.
Final coupling: The final step involves coupling the intermediate with another 4-methylbenzenesulfonyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The compound may also interact with proteins and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine can be compared with other sulfonamide-containing compounds, such as:
Benzenesulfonamide: A simpler compound with a single sulfonamide group.
4-methyl-N-(2-propynyl)benzenesulfonamide: A compound with a similar structure but different functional groups.
4-methyl-N-(2-{2-[2-(2-{[(4-methylphenyl)sulfonyl]amino}ethoxy)ethoxy]ethoxy}ethyl)benzenesulfonamide: A more complex compound with additional ethoxy groups .
Properties
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S2/c1-17(2)24(15-13-22-29(25,26)20-9-5-18(3)6-10-20)16-14-23-30(27,28)21-11-7-19(4)8-12-21/h5-12,17,22-23H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLFJSWZXMOOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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